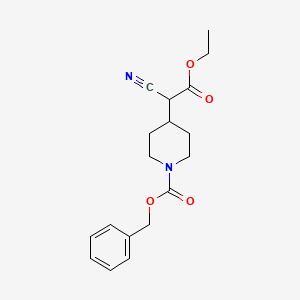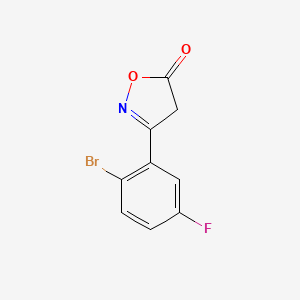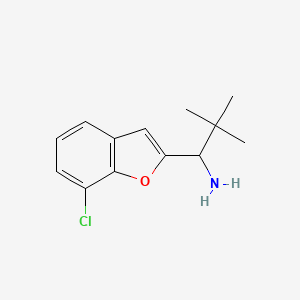![molecular formula C7H7N5 B13501933 Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)
Pyrido[3,2-d]pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[3,2-d]pyrimidine-2,4-diamine: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications . The structure of this compound consists of a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[3,2-d]pyrimidine-2,4-diamine typically involves the condensation of pyrimidine derivatives with various amines. One common method involves the reaction of 2,4,6-triaminopyrimidine with nitromalonaldehyde to form 2,4-diamino-6-nitropyrido[3,2-d]pyrimidine, which is then reduced to its corresponding 6-amino analogue using Raney nickel in dimethylformamide . Another method involves the reductive condensation of 6-cyano-5-methyl-pyrido[3,2-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions: Pyrido[3,2-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Reduction: Reductive agents like sodium borohydride and Raney nickel are often employed in reduction reactions.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride and bromine.
Major Products: The major products formed from these reactions include various substituted pyrido[3,2-d]pyrimidine derivatives, which can exhibit enhanced biological activities .
科学研究应用
Chemistry: In chemistry, pyrido[3,2-d]pyrimidine-2,4-diamine is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound has been studied for its potential as an inhibitor of various enzymes and receptors. It has shown promise in inhibiting tyrosine kinases, dihydrofolate reductase, and other critical enzymes involved in cellular processes .
Medicine: In medicine, this compound derivatives have been investigated for their potential as anticancer, antibacterial, and antiviral agents. These compounds have shown efficacy in preclinical studies and are being explored for their therapeutic potential .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it a valuable component in industrial applications .
作用机制
The mechanism of action of pyrido[3,2-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it inhibits dihydrofolate reductase by binding to its active site, thereby preventing the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis . This inhibition leads to the disruption of cellular processes and ultimately results in cell death . Additionally, this compound can act as a kinase inhibitor, blocking the activity of tyrosine kinases and other signaling pathways involved in cell proliferation and survival .
相似化合物的比较
- Pyrido[2,3-d]pyrimidine-2,4-diamine
- Pyrido[3,4-d]pyrimidine-2,4-diamine
- Pyrido[4,3-d]pyrimidine-2,4-diamine
Comparison: Pyrido[3,2-d]pyrimidine-2,4-diamine is unique due to its specific ring fusion pattern, which influences its chemical properties and biological activities. Compared to pyrido[2,3-d]pyrimidine-2,4-diamine, it exhibits different binding affinities and selectivities for various molecular targets . Pyrido[3,4-d]pyrimidine-2,4-diamine and pyrido[4,3-d]pyrimidine-2,4-diamine also have distinct biological activities, making each compound valuable for different therapeutic applications .
属性
分子式 |
C7H7N5 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
pyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H7N5/c8-6-5-4(2-1-3-10-5)11-7(9)12-6/h1-3H,(H4,8,9,11,12) |
InChI 键 |
CMMSUVYMWKBPQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=NC(=N2)N)N)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


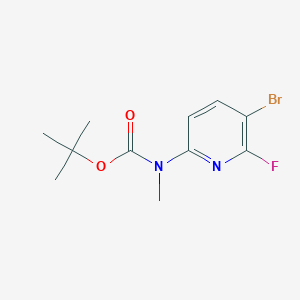
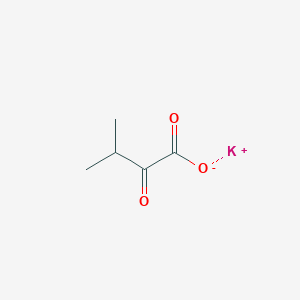
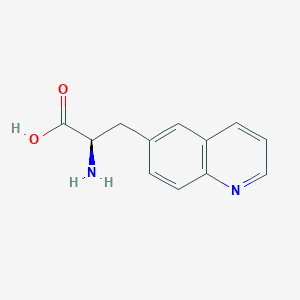

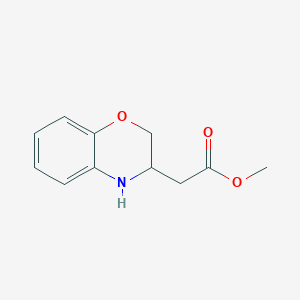
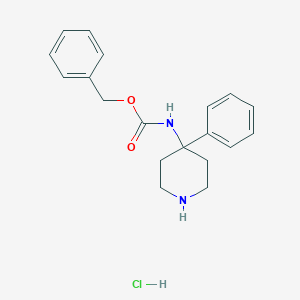
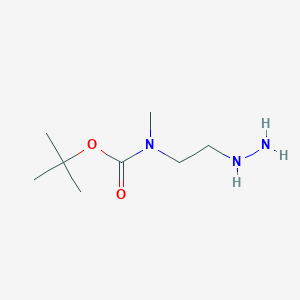
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)

![tert-butyl N-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B13501923.png)
